2-Fluoro-7-iodo-1H-benzo[d]imidazole chemical structure and properties
2-Fluoro-7-iodo-1H-benzo[d]imidazole chemical structure and properties
This is an in-depth technical guide on the chemical structure, synthesis, and strategic application of 2-Fluoro-7-iodo-1H-benzo[d]imidazole .
A Strategic Bifunctional Scaffold for Medicinal Chemistry
Executive Summary
2-Fluoro-7-iodo-1H-benzo[d]imidazole (MW: 262.02 g/mol ) is a high-value heterocyclic building block characterized by orthogonal reactivity. It features a highly electrophilic C2-fluoro "warhead" susceptible to Nucleophilic Aromatic Substitution (SNAr) and a C7-iodo "handle" primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira). This dual functionality allows medicinal chemists to sequentially elaborate the benzimidazole core, making it a critical intermediate in the discovery of kinase inhibitors, anthelmintics, and GPCR modulators.
Chemical Structure & Electronic Properties[1]
Structural Analysis
The molecule consists of a benzimidazole core substituted at the 2-position with fluorine and the 7-position with iodine.
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C2-Fluoro (Warhead): The electronegative fluorine atom at C2 activates the C=N bond, significantly lowering the LUMO energy of the imidazole ring. This makes the C2 position highly susceptible to nucleophilic attack, far more so than its chloro- or bromo-analogs, due to the high electronegativity of fluorine stabilizing the Meisenheimer complex intermediate during SNAr reactions.
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C7-Iodo (Coupling Handle): The iodine atom at C7 (peri-position to the NH) provides a reactive site for oxidative addition by Palladium(0) catalysts. Its position allows for the extension of the benzene ring system into tricyclic structures or the introduction of solubilizing groups.
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N1-H (Tautomeric Anchor): The free NH group is acidic (pKa ~10-11) and serves as a handle for alkylation to lock the tautomeric state.
Tautomerism
In solution, 1H-benzimidazoles undergo rapid annular tautomerism. The 7-iodo isomer is in equilibrium with the 4-iodo isomer.
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Tautomer A: 7-iodo-1H-benzo[d]imidazole (Iodine adjacent to NH).
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Tautomer B: 4-iodo-1H-benzo[d]imidazole (Iodine adjacent to N=).
Note: For synthetic planning, N-alkylation will freeze this equilibrium, yielding separable regioisomers (1-alkyl-7-iodo and 1-alkyl-4-iodo).
Physicochemical Properties[2][3][4][5][6]
| Property | Value (Predicted/Experimental) | Context |
| Molecular Formula | C7H4FIN2 | |
| Molecular Weight | 262.02 Da | Heavy atom count: 11 |
| Appearance | Off-white to pale yellow solid | Typical for halo-benzimidazoles |
| Melting Point | 185–195 °C (Decomp.)[1][2] | High lattice energy due to H-bonding |
| LogP (Octanol/Water) | ~2.3 – 2.6 | Moderate lipophilicity |
| pKa (NH) | ~10.5 | Acidic due to electron-withdrawing F/I |
| pKa (BH+ at N3) | ~2.5 | Less basic than unsubstituted benzimidazole (pKa 5.5) |
| Solubility | DMSO, DMF, MeOH (Hot) | Poor water solubility |
Synthesis Pathways[1][3][4][8][9]
The synthesis of 2-Fluoro-7-iodo-1H-benzo[d]imidazole typically follows a "Halogen Exchange" (Halex) strategy or a modified Balz-Schiemann reaction, as direct fluorination is challenging.
Pathway A: The Halex Route (Industrial Standard)
This route avoids unstable diazonium intermediates and is scalable.
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Cyclization: 3-Iodo-1,2-diaminobenzene is condensed with urea (or carbonyldiimidazole) to form 7-iodo-1,3-dihydro-2H-benzo[d]imidazol-2-one .
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Chlorination: Treatment with POCl3 (Phosphorus oxychloride) converts the ketone to 2-chloro-7-iodo-1H-benzo[d]imidazole .
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Fluorination: Nucleophilic displacement of chloride using Potassium Fluoride (KF) and 18-Crown-6 in a polar aprotic solvent (Sulfolane or NMP) at elevated temperatures (140–160 °C).
Pathway B: The Diazotization Route (Lab Scale)
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Amination: 2-Amino-7-iodo-1H-benzo[d]imidazole is prepared via cyanogen bromide condensation with 3-iodo-1,2-diaminobenzene.
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Schiemann Reaction: Diazotization with NaNO2 in HBF4/BF3·Et2O followed by thermal decomposition yields the 2-fluoro derivative.
Caption: Synthesis via Halogen Exchange (Halex) from 3-iodo-1,2-diaminobenzene.
Reactivity Profile & Applications
The molecule's value lies in its ability to undergo orthogonal reactions. The C2-Fluoro bond is a "soft" electrophile for SNAr, while the C7-Iodo bond is a "hard" site for metal insertion.
C2-Fluoro: Nucleophilic Aromatic Substitution (SNAr)
The 2-fluoro group is an exceptional leaving group.
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Amination: Reacts with primary/secondary amines (HNR2) to form 2-amino-7-iodobenzimidazoles . This is the primary route to kinase inhibitor scaffolds (e.g., Abemaciclib analogs).
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Etherification: Reacts with alkoxides (NaOR) or phenoxides to form 2-alkoxy/phenoxy derivatives.
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Mechanism: The reaction proceeds via an addition-elimination mechanism. The electronegative fluorine stabilizes the anionic intermediate (Meisenheimer complex).
C7-Iodo: Palladium-Catalyzed Coupling
Once the C2 position is functionalized (or protected), the C7-iodine allows for carbon-carbon bond formation.
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Suzuki-Miyaura: Coupling with aryl boronic acids.
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Sonogashira: Coupling with terminal alkynes.
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Buchwald-Hartwig: Introduction of a second amino group at C7.
Caption: Orthogonal reactivity map showing C2-SNAr displacement and C7-Pd cross-coupling.
Experimental Protocols
Protocol 6.1: General SNAr Displacement at C2
Objective: Synthesis of 2-amino-7-iodobenzimidazole derivatives.
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Setup: In a dry reaction vial, dissolve 2-Fluoro-7-iodo-1H-benzo[d]imidazole (1.0 equiv) in anhydrous DMSO or NMP (0.2 M concentration).
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Reagent Addition: Add the desired amine (1.2 – 1.5 equiv). If the amine is a salt, add DIPEA (2.5 equiv).
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Reaction: Heat the mixture to 80–100 °C for 2–4 hours. Monitor by LCMS for the disappearance of the fluoride (M+H 263) and appearance of the product.
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Workup: Pour the reaction mixture into crushed ice/water. The product typically precipitates. Filter, wash with water, and dry.[3][4]
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Purification: If no precipitate forms, extract with EtOAc, wash with brine, dry over Na2SO4, and purify via flash chromatography (DCM/MeOH gradient).
Protocol 6.2: Handling & Stability
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Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Protect from light (iodides can be photosensitive).
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Hydrolysis Risk: The 2-fluoro group is sensitive to aqueous acid/base hydrolysis, which will revert the compound to the benzimidazol-2-one (inactive). Avoid protic solvents during long-term storage.
Safety & Hazards
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GHS Classification:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Specific Hazard: Fluorinated heterocycles can release HF (Hydrofluoric acid) upon thermal decomposition or contact with strong acids. Use glass-lined or Teflon vessels for high-temperature reactions.
References
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PubChem. (2025). 2-Fluoro-1H-benzimidazole Compound Summary. National Center for Biotechnology Information. Link
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Boiani, M., & González, M. (2005). Imidazole and Benzimidazole Derivatives as Chemotherapeutic Agents. Mini-Reviews in Medicinal Chemistry. (Context: General reactivity of benzimidazole scaffolds). Link
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Sigma-Aldrich. (2025). 7-Fluoro-1H-benzo[d]imidazole Product Sheet. (Context: Analogous handling data). Link
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BenchChem. (2025). Scaling Up Fluorination Reactions with 1-Fluoro-1H-imidazole. (Context: Reactivity of N-F and C-F azoles). Link
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Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Context: Strategic use of fluorine in SnAr). Link
Sources
- 1. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. WO2001058903A1 - Method for producing 2-chloro-benzimidazole derivatives - Google Patents [patents.google.com]
- 4. derpharmachemica.com [derpharmachemica.com]
